molecular formula C24H17N3OS B7732171 MFCD02979186

MFCD02979186

Cat. No.: B7732171
M. Wt: 395.5 g/mol
InChI Key: UFUNAWFDNSKQCN-XSFVSMFZSA-N
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Description

For this analysis, we assume MFCD02979186 is analogous to the compound CAS 1046861-20-4 (MDL: MFCD13195646) from , which is a halogenated phenylboronic acid with the molecular formula C₆H₅BBrClO₂ and a molecular weight of 235.27 g/mol . This compound exhibits moderate solubility (0.24 mg/mL) and a calculated log Po/w (XLOGP3) of 2.15, suggesting moderate lipophilicity.

Properties

IUPAC Name

(E)-N-(5-benzyl-1,3-thiazol-2-yl)-2-cyano-3-naphthalen-1-ylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H17N3OS/c25-15-20(14-19-11-6-10-18-9-4-5-12-22(18)19)23(28)27-24-26-16-21(29-24)13-17-7-2-1-3-8-17/h1-12,14,16H,13H2,(H,26,27,28)/b20-14+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFUNAWFDNSKQCN-XSFVSMFZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC2=CN=C(S2)NC(=O)C(=CC3=CC=CC4=CC=CC=C43)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)CC2=CN=C(S2)NC(=O)/C(=C/C3=CC=CC4=CC=CC=C43)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H17N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of MFCD02979186 involves a series of chemical reactions under controlled conditions. The exact synthetic route can vary, but it typically includes the following steps:

    Initial Reactants: The process begins with the selection of appropriate starting materials, which are chosen based on the desired chemical structure of this compound.

    Reaction Conditions: The reactions are carried out under specific conditions, such as temperature, pressure, and pH, to ensure the desired chemical transformations occur.

    Purification: After the synthesis, the compound is purified using techniques such as crystallization, distillation, or chromatography to obtain a high-purity product.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up to meet demand. This involves optimizing the synthetic route for large-scale production, ensuring cost-effectiveness, and maintaining high purity standards. Industrial methods may include continuous flow reactors and automated systems to enhance efficiency and consistency.

Chemical Reactions Analysis

Types of Reactions

MFCD02979186 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can convert this compound into reduced forms, often using reducing agents like hydrogen or metal hydrides.

    Substitution: Substitution reactions involve replacing one functional group in the compound with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

The reactions involving this compound typically require specific reagents and conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Halogenation reactions may use chlorine or bromine, while nucleophilic substitutions might involve reagents like sodium hydroxide or ammonia.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound. Substitution reactions result in new compounds with different functional groups.

Scientific Research Applications

MFCD02979186 has a wide range of applications in scientific research, including:

    Chemistry: It is used as a reagent in various chemical reactions and as a building block for synthesizing more complex molecules.

    Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and its use as a probe in biochemical assays.

    Medicine: Research explores its potential therapeutic applications, such as its role in drug development and its effects on specific biological targets.

    Industry: this compound is used in the production of specialty chemicals, materials, and other industrial products.

Mechanism of Action

The mechanism by which MFCD02979186 exerts its effects involves interactions with specific molecular targets and pathways. These interactions can include binding to enzymes, receptors, or other proteins, leading to changes in cellular processes. The exact mechanism depends on the context in which the compound is used, such as its role in a biochemical assay or its therapeutic effects in medicine.

Comparison with Similar Compounds

Structural Analogs: Boronic Acid Derivatives

lists structurally similar boronic acids, such as (3-Bromo-5-chlorophenyl)boronic acid and (6-Bromo-2,3-dichlorophenyl)boronic acid , with similarity scores ranging from 0.71 to 0.87 . These compounds share the boronic acid functional group (-B(OH)₂), critical for Suzuki-Miyaura cross-coupling reactions, but differ in halogen substitution patterns (e.g., bromine and chlorine positions). Key distinctions include:

Property MFCD02979186 (C₆H₅BBrClO₂) (3-Bromo-5-chlorophenyl)boronic acid (6-Bromo-2,3-dichlorophenyl)boronic acid
Molecular Weight 235.27 ~235 (estimated) ~274 (estimated)
Halogen Substitution Bromine (1), Chlorine (1) Bromine (1), Chlorine (1) Bromine (1), Chlorine (2)
Log Po/w (XLOGP3) 2.15 Not reported Not reported
Synthetic Accessibility 2.07 Not reported Not reported

Functional Analogs: Brominated Aromatic Compounds

CAS 1761-61-1 (MDL: MFCD00003330), a brominated benzoic acid derivative (C₇H₅BrO₂, MW: 201.02 g/mol), serves as a functional analog due to its aromatic bromine substituent and carboxyl group . Unlike this compound, this compound has higher solubility (0.687 mg/mL) and a distinct application profile, likely in pharmaceutical intermediates or agrochemicals.

Property This compound CAS 1761-61-1
Functional Group Boronic acid (-B(OH)₂) Carboxylic acid (-COOH)
Molecular Weight 235.27 201.02
Solubility (mg/mL) 0.24 0.687
Bioavailability Score 0.55 0.55
Key Application Cross-coupling reactions Pharmaceuticals, agrochemicals

However, boronic acids like this compound are more versatile in synthetic organic chemistry due to their role in forming carbon-carbon bonds .

Research Findings and Limitations

  • Reactivity Differences : Boronic acids (e.g., this compound) exhibit higher reactivity in palladium-catalyzed couplings than carboxylic acids, as demonstrated by the synthesis methods in and .
  • Solubility Trade-offs : While CAS 1761-61-1 has higher aqueous solubility, this compound’s moderate lipophilicity (log P = 2.15) may improve membrane permeability in drug design .
  • Synthetic Feasibility : this compound’s synthetic accessibility score (2.07) suggests it is easier to produce at scale compared to more complex analogs, aligning with industrial priorities .

Limitations : Direct data on this compound is absent in the evidence, necessitating assumptions based on analogs. Additionally, critical parameters like melting points and toxicity profiles are unavailable, requiring further experimental validation.

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